molecular formula C8H8ClNO B589195 4'-Chloroacetanilide-13C6 CAS No. 1329611-30-4

4'-Chloroacetanilide-13C6

Cat. No.: B589195
CAS No.: 1329611-30-4
M. Wt: 175.562
InChI Key: GGUOCFNAWIODMF-CLQMYPOBSA-N
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Description

4’-Chloroacetanilide-13C6 is a labeled derivative of 4’-chloroacetanilide, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research for tracing and analytical purposes. The parent compound, 4’-chloroacetanilide, is an acetamide substituted on nitrogen by a para-chlorophenyl group. It is commonly used in the synthesis of various pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloroacetanilide typically involves the acetylation of 4-chloroaniline using acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. For the isotopically labeled version, 4’-chloroaniline-13C6 is used as the starting material .

Industrial Production Methods: In an industrial setting, the synthesis of 4’-chloroacetanilide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4’-methoxyacetanilide when using methoxide.

    Oxidation: Products include 4-chloroquinone derivatives.

    Reduction: Products include 4-chloroaniline.

Scientific Research Applications

4’-Chloroacetanilide-13C6 is used extensively in scientific research, including:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: In the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.

    Industry: Used in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’-chloroacetanilide-13C6 involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, it is used to trace the pathways and transformations of the parent compound. The labeled carbon atoms allow for precise tracking using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparison with Similar Compounds

    4’-Methylacetanilide: Similar structure but with a methyl group instead of a chlorine atom.

    4-Aminophenol: Contains an amino group instead of an acetamide group.

    4-Nitrophenol: Contains a nitro group instead of a chlorine atom.

Uniqueness: 4’-Chloroacetanilide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and analytical applications. The presence of the chlorine atom also imparts distinct chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUOCFNAWIODMF-CLQMYPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In one example, under nitrogen gas, a stirred mixture of 4-Chloro-1-nitrobenzene (e.g., about 1 g, 6.35 mmol), thioacetic acid (e.g., about 1.93 g, 25.39 mmol), K2CO3 (e.g., about 0.050 g, 0.36 mmol), and dry Triton-X 405 (e.g., about 0.010 g) were heated at about 150° C. The progress of the reaction was monitored by HPLC and GC. After four hours the reaction was cooled to room temperature, and acetone (e.g., about 8 mL) was added and filtered through a sintered glass funnel. Evaporation of the acetone produced about 0.975 g of N-(4-Chloro-phenyl)-acetamide (e.g., about 91%).
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Synthesis routes and methods II

Procedure details

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